4-Tert-butyl-4'-chloro-3'-methylbenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

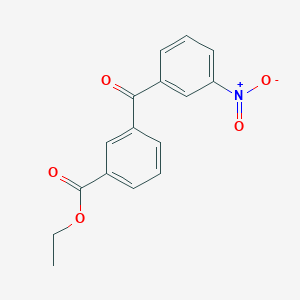

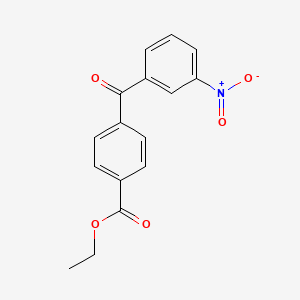

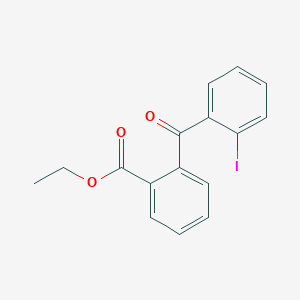

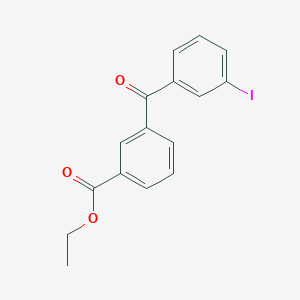

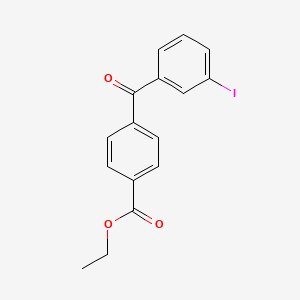

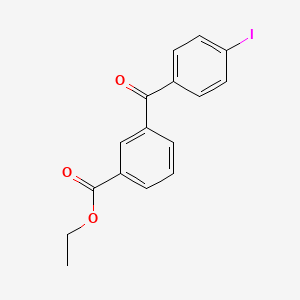

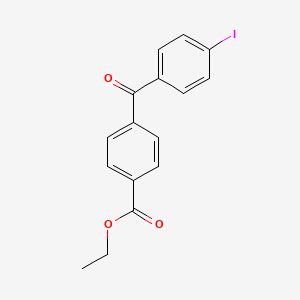

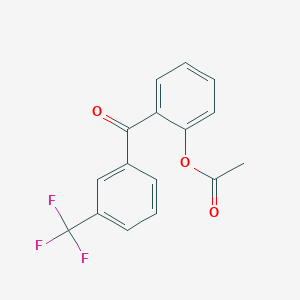

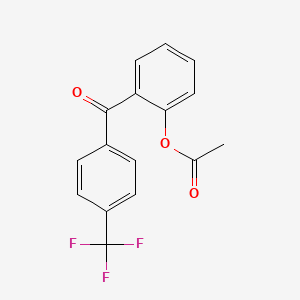

4-Tert-butyl-4’-chloro-3’-methylbenzophenone, also known as (4-tert-butylphenyl) (4-chloro-3-methylphenyl)methanone, is a chemical compound with the molecular weight of 286.8 .

Molecular Structure Analysis

The InChI code for 4-Tert-butyl-4’-chloro-3’-methylbenzophenone is 1S/C18H19ClO/c1-12-11-14(7-10-16(12)19)17(20)13-5-8-15(9-6-13)18(2,3)4/h5-11H,1-4H3 . This provides a standardized way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Wissenschaftliche Forschungsanwendungen

Polymer Stabilization

4-Tert-butyl-4'-chloro-3'-methylbenzophenone plays a significant role in stabilizing polymers. For instance, 2-Tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate, a closely related compound, is an effective stabilizer for thermal degradation of butadiene type polymers, particularly in an oxygen-free atmosphere. Its bifunctional mechanism involves polymer radical trapping by the acrylate group and fast hydrogen transfer from intramolecular hydrogen-bonded phenolic hydroxyl groups, leading to stable phenoxyl radicals (Yachigo et al., 1988).

Synthesis and Magnetism in Metal Compounds

The compound has been used in the synthesis of metal compounds. For example, a Schiff-base proligand was prepared from 4-tert-butyl-2,6-diformylphenol and 2-aminophenol, leading to various compounds with different arrangements of metal atoms and nuclearities. These compounds exhibited magnetic properties, such as weak ferromagnetic and antiferromagnetic interactions, and some showed single-molecule magnet behavior under an applied dc field (Yadav et al., 2015).

Advancements in Polymer Chemistry

The synthesis of new polyimides (PIs) containing di-tert-butyl side groups has been achieved using 4-(4-amino-2-chlorophenyl)-1-(4-aminophenoxy)-2,6-di-tert-butylbenzene. These polymers exhibited desirable characteristics such as low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures, making them suitable for various advanced applications (Chern et al., 2009).

Antioxidant Activity

2,6-Di-(tert-butyl)-4-methylphenol, a compound related to 4-Tert-butyl-4'-chloro-3'-methylbenzophenone, is known for its antioxidant properties in polyethylene production. Its oxidation product was identified as 3,3′, 5,5′-tetra-bis(tert-butyl)-stilbenequinone, which is significant in the context of polyethylene film discoloration (Daun et al., 1974).

Wirkmechanismus

Mode of Action

It’s known that benzylic halides, a group to which this compound belongs, typically react via sn1 or sn2 pathways . The specific interaction with its targets and the resulting changes would depend on the nature of these targets.

Biochemical Pathways

Benzylic compounds are known to participate in various reactions, including those at the benzylic position . The downstream effects would depend on the specific pathways involved.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Tert-butyl-4’-chloro-3’-methylbenzophenone . These factors could include temperature, pH, presence of other molecules, and more.

Eigenschaften

IUPAC Name |

(4-tert-butylphenyl)-(4-chloro-3-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClO/c1-12-11-14(7-10-16(12)19)17(20)13-5-8-15(9-6-13)18(2,3)4/h5-11H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHWOQHCRNKZGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701174156 |

Source

|

| Record name | (4-Chloro-3-methylphenyl)[4-(1,1-dimethylethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701174156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

951891-26-2 |

Source

|

| Record name | (4-Chloro-3-methylphenyl)[4-(1,1-dimethylethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-3-methylphenyl)[4-(1,1-dimethylethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701174156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.